4-{[3-(1H-imidazol-1-yl)propyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Description
4-{[3-(1H-Imidazol-1-yl)propyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS: 866040-12-2) is a pyrazolo[3,4-b]pyridine derivative with a molecular formula of C₁₄H₁₆N₆O₂ and a molecular weight of 300.32 g/mol . The compound features a pyrazolo[3,4-b]pyridine core substituted at position 1 with a methyl group, at position 4 with a 3-(imidazol-1-yl)propylamino side chain, and at position 5 with a carboxylic acid moiety.
The compound is likely synthesized via hydrolysis of its ethyl ester precursor, ethyl 4-{[3-(1H-imidazol-1-yl)propyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS: 866040-05-3), which has a molecular weight of 328.38 g/mol .
Properties
IUPAC Name |
4-(3-imidazol-1-ylpropylamino)-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2/c1-19-13-10(8-18-19)12(11(7-17-13)14(21)22)16-3-2-5-20-6-4-15-9-20/h4,6-9H,2-3,5H2,1H3,(H,16,17)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELZZNZBXAUJTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=C(C(=C2C=N1)NCCCN3C=CN=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the imidazole and pyrazolo[3,4-b]pyridine rings. One common approach is to first synthesize the imidazole ring through a condensation reaction of an appropriate amine with a carbonyl compound. The pyrazolo[3,4-b]pyridine ring can be constructed through cyclization reactions involving pyridine derivatives.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting functional groups to more oxidized forms.
Reduction: : Reducing functional groups to less oxidized forms.
Substitution: : Replacing one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups, which can be further modified for specific applications.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural similarity to biologically active molecules can make it useful in drug discovery.
Medicine
In medicine, this compound has potential as a therapeutic agent. Its ability to interact with various biological targets can be harnessed to develop new drugs for treating diseases.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as a drug, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-{[3-(1H-imidazol-1-yl)propyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid can be compared to related pyrazolo[3,4-b]pyridine derivatives, as summarized below:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Compounds with piperazine substituents (e.g., 15c, 12i) exhibit higher molecular weights (435–450 g/mol) and may show enhanced pharmacokinetic profiles due to improved solubility .
Synthetic Yields :
- The ethyl ester precursor of the target compound has a reported yield of 58% for a structurally similar derivative (12i ) , while other analogs (e.g., 15c ) achieve yields up to 68% .
Structural Complexity :
- Derivatives like 3-ethyl-4-{4-[4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl]-3-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl}benzamide () incorporate multiple heterocycles, which may complicate synthesis but enhance target specificity.
Research Findings and Implications
Piperazine-containing analogs (e.g., 15c, 12i) are frequently explored in drug discovery for their balanced solubility and bioavailability, as seen in kinase inhibitors .
Physicochemical Properties :
- The target compound’s carboxylic acid group likely reduces logP compared to its ester counterpart, aligning with trends observed in related pyrazolo[3,4-b]pyridines .
- Bulkier substituents (e.g., cyclopropyl groups in 954254-86-5 ) may improve metabolic stability but reduce solubility.
Synthetic Challenges: Functionalization at position 4 (e.g., introducing imidazolylpropylamino groups) requires precise control of reaction conditions to avoid side products, as evidenced by moderate yields in related syntheses .
Biological Activity
The compound 4-{[3-(1H-imidazol-1-yl)propyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a member of the pyrazolo[3,4-b]pyridine family, which has gained attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects and mechanisms of action.
- Molecular Formula : C21H22N6O2
- Molecular Weight : 390.44 g/mol
- CAS Number : Not specified in the sources but closely related compounds exist.
Antiviral Activity
Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit significant antiviral properties. For instance, compounds similar to our target compound have demonstrated activity against various viruses, including HSV-1 and VSV. In vitro studies have shown that certain derivatives can inhibit viral replication effectively, with IC50 values in the low micromolar range (e.g., 6 to 8 μM) .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activity. In studies involving animal models, related pyrazolo derivatives have been shown to suppress pro-inflammatory cytokines and reduce edema in carrageenan-induced inflammation models. This suggests that our compound may also possess similar anti-inflammatory properties .
Interaction with PPARα
Recent findings highlight the role of pyrazolo[3,4-b]pyridine derivatives as selective agonists for peroxisome proliferator-activated receptor alpha (PPARα), a key regulator in lipid metabolism. These compounds bind to the ligand-binding domain of PPARα, activating pathways that may be beneficial in treating dyslipidemia . The unique binding interactions observed could lead to improved selectivity and efficacy compared to traditional PPARα agonists.
The biological activity of this compound may be attributed to several mechanisms:
- Receptor Modulation : The compound likely interacts with various receptors involved in inflammatory and metabolic pathways.
- Enzyme Inhibition : Similar compounds have been identified as potent inhibitors of enzymes such as nicotinamide phosphoribosyltransferase (NAMPT), which plays a role in NAD+ biosynthesis and cellular metabolism .
Data Summary
| Activity Type | Related Compounds | IC50 Values | Notes |
|---|---|---|---|
| Antiviral | Various derivatives | 6 - 50 μM | Effective against HSV-1 and VSV |
| Anti-inflammatory | Pyrazolo derivatives | Not specified | Reduced TNFα production |
| PPARα Agonism | Related pyrazolo compounds | Not specified | Enhances lipid metabolism |
Case Studies
- Antiviral Efficacy : A study evaluated several pyrazolo compounds against HSV-1 using Vero cells. The results indicated that modifications at specific positions on the pyrazole ring enhanced antiviral activity significantly.
- Inflammation Model : In vivo tests demonstrated that a related compound reduced paw edema in mice by inhibiting pro-inflammatory cytokines, suggesting a potential therapeutic application for inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
